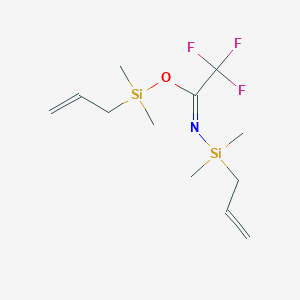![molecular formula C11H9F3O2 B12836573 Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate is an organic compound with the molecular formula C11H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a trifluoromethylvinyl group is attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be synthesized through several methods. One common approach involves the esterification of 3-[1-(trifluoromethyl)vinyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-[1-(trifluoromethyl)vinyl]benzoic acid is reacted with methyl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, further enhances the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethylvinyl group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-[1-(trifluoromethyl)vinyl]benzoic acid or 3-[1-(trifluoromethyl)vinyl]benzaldehyde.
Reduction: Methyl 3-[1-(trifluoromethyl)ethyl]benzoate or 3-[1-(trifluoromethyl)vinyl]benzyl alcohol.
Substitution: Various substituted benzoates, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethylvinyl group makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism by which methyl 3-[1-(trifluoromethyl)vinyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethylvinyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be compared with other similar compounds, such as:
Methyl 3-(trifluoromethyl)benzoate: Lacks the vinyl group, resulting in different reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
Methyl 3-(trifluoromethyl)phenylacetate: Contains an additional methylene group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its trifluoromethylvinyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9F3O2 |
|---|---|
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
methyl 3-(3,3,3-trifluoroprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-4-3-5-9(6-8)10(15)16-2/h3-6H,1H2,2H3 |
Clé InChI |
OYSFPYIPDBQUHU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C(=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


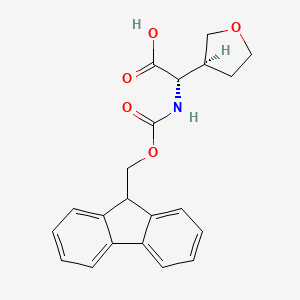
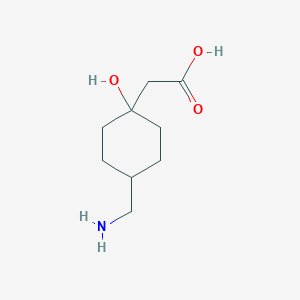
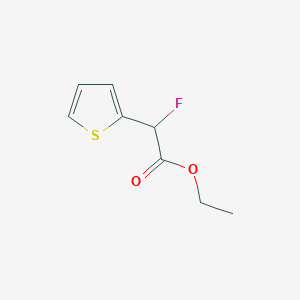
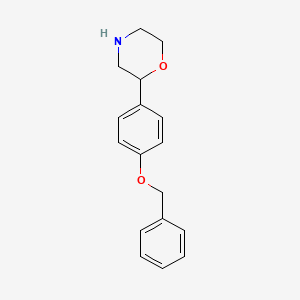
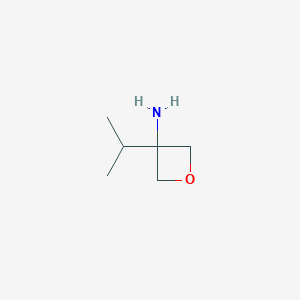
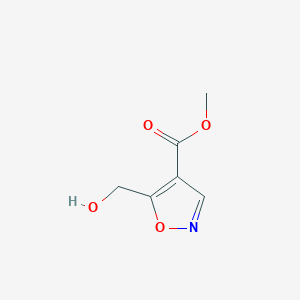
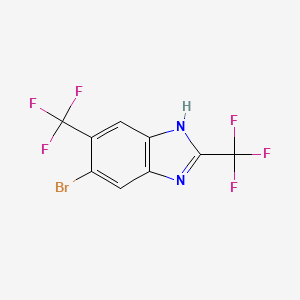
![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)

